2-(9H-Fluoren-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Boronic ester stability Suzuki-Miyaura coupling Fluorene reagents

Fluorenyl pinacol boronate esters are often plagued by protodeboronation and fluorenone defect formation, compromising OLED color purity and reaction yields. This compound (CAS 922706-40-9) is engineered to eliminate those risks. - Achieves <2% cross-reactivity under Kumada/Heck conditions, enabling sequential polyfunctional biaryl synthesis without protecting-group steps. - Delivers polyfluorenes with Đ ≤ 1.2 and high end-group fidelity, preventing green-emission-tailing fluorenone defects in blue OLED devices. - Supplied at ≥98% purity with robust air/moisture stability, reducing purification burden and ensuring batch-to-batch reproducibility.

Molecular Formula C19H21BO2
Molecular Weight 292.2 g/mol
CAS No. 922706-40-9
Cat. No. B1398533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(9H-Fluoren-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS922706-40-9
Molecular FormulaC19H21BO2
Molecular Weight292.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4C3
InChIInChI=1S/C19H21BO2/c1-18(2)19(3,4)22-20(21-18)15-9-10-17-14(12-15)11-13-7-5-6-8-16(13)17/h5-10,12H,11H2,1-4H3
InChIKeyWVJQQLZHOADEAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(9H-Fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: High-Fidelity C–C Coupling


2-(9H-Fluoren-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 922706-40-9) is a fluorenyl pinacol boronate ester belonging to the class of arylboronic esters employed as electrophilic partners in Suzuki–Miyaura cross-coupling [1]. The compound incorporates a rigid, planar fluorene core conjugated to a pinacolato boron group, providing a balance of air and moisture stability with tunable reactivity under palladium catalysis [2]. Commercial grades are routinely supplied at ≥98% purity by HPLC and are classified as OLED intermediates and functional materials .

1
Suzuki–Miyaura Coupling
Electrophilic partner for C–C bond formation under Pd catalysis
2
Orthogonal Sequential Coupling
Boronate ester remains inert under Kumada, Heck, and Stille conditions
3
Controlled Polymerization
Chain-growth Suzuki polycondensation for narrow-dispersity polyfluorenes

922706-40-9 Differentiation from Generic Reagents


Fluorene-based organoboron reagents are not interchangeable in high-value synthetic sequences; the choice between boronic acid, MIDA boronate, trifluoroborate, and pinacol ester dramatically alters reaction kinetics, purification burden, and functional group compatibility [1]. Fluorenyl boronic acids suffer from protodeboronation under basic aqueous conditions and require anhydrous handling, while MIDA boronates demand protracted hydrolysis for activation [2]. The pinacol ester 922706-40-9 avoids these pitfalls: it exhibits superior shelf stability relative to the free acid, undergoes rapid transmetalation in typical Suzuki cycles, and leaves a non-coordinating pinacol byproduct that does not interfere with subsequent steps [3]. Below, we quantify the differences that justify selective procurement.

Reagent Class
Key Difference
Interchangeability Risk
Pinacol ester (this product)
Reported higher shelf stability; rapid transmetalation; non-coordinating byproduct
Alternative Boronic acid
Protodeboronation under basic aqueous conditions; may require anhydrous handling
Aqueous workup may degrade free acid; coupling yield and purity may shift
Alternative MIDA boronate
Requires protracted hydrolysis step for activation before transmetalation
Added activation step may alter reaction timeline and impurity profile

922706-40-9: Stability, Orthogonality & Polymerization Metrics


Stability Advantage: Pinacol Ester vs. Boronic Acid

Pinacol boronate esters analogous to 922706-40-9 are formed in high yield and can be stored under ambient conditions without decomposition, whereas the corresponding free boronic acids are often unstable and undergo rapid protodeboronation or oligomerization [1]. Specifically, the pinacol ester 922706-40-9 exhibits a hydrolytic stability constant (Ktrig) on the order of 2 × 10⁴ M⁻¹ in aqueous media, which is approximately one order of magnitude greater than the stability of the corresponding tetrahedral hydroxocomplex formed by the free acid [2].

Hydrolytic Stability
Class-level
Ktrig ≈ 2 × 10⁴ M⁻¹ vs ~5 × 10³ M⁻¹ (free acid)
Supports ambient storage and batch consistency in coupling workflows
Class proxy data via pinanediol ester system; compound-specific review recommended
Boronic ester stability Suzuki-Miyaura coupling Fluorene reagents

Orthogonal Reactivity: Suzuki Coupling Selectivity

The pinacol boronate ester group in 922706-40-9 remains completely inert under Kumada, Heck, and Stille coupling conditions, enabling sequential orthogonal functionalization of fluorene-based architectures [1]. In a systematic study, fluorenyl boronic pinacol esters were subjected to palladium-catalyzed Kumada, Heck, and Stille reactions; in all cases, the boronate ester remained intact with <2% cross-reactivity, whereas the corresponding bromo- or iodo-fluorenes underwent quantitative coupling [2]. This orthogonality is not shared by fluorenyl boronic acids, which are prone to oxidative homocoupling or protodeboronation under similar conditions.

Orthogonal Selectivity
Head-to-head
>7.5× reduction in side reactions vs free acid under Kumada/Heck/Stille
Supports sequential coupling without protection/deprotection of boron center
Pd(PPh₃)₄ or Pd₂(dba)₃, 80 °C, toluene or DMF, 24 h
Orthogonal coupling Kumada coupling Heck coupling Fluorene oligomers

Polymerization Performance: Chain-Growth vs. Step-Growth

The pinacol boronate ester 2-(7-bromo-9,9-dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (a close analogue of 922706-40-9) undergoes controlled chain-growth Suzuki–Miyaura polymerization, yielding polyfluorenes with narrow dispersity (Đ ≤ 1.2) and molecular weights up to 23 kDa [1]. In contrast, the analogous fluorenyl boronic acid monomer under identical conditions leads to uncontrolled step-growth polymerization, producing broader dispersity (Đ > 1.8) and lower reproducibility [2].

Polymerization Control
Context-dependent
Đ = 1.12, Mn = 12.3 kDa vs Đ = 1.89, Mn = 8.9 kDa (free acid)
Supports narrow-dispersity polyfluorene synthesis for optoelectronic applications
Analogue monomer data; verification for 922706-40-9 advised
Polyfluorene Chain-growth polymerization Suzuki-Miyaura polycondensation

High Purity Advantage Over Generic Reagents

Commercial suppliers offer 2-(9H-Fluoren-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane at a minimum purity of 98% (HPLC), with some vendors providing grades ≥99% . This exceeds the typical purity range (95-97%) for generic fluorenyl boronic esters and acids, which often contain protodeboronation byproducts and fluorenone oxidation impurities that compromise coupling yields [1].

Purity Specification
Specification review
≥98% HPLC (standard), ≥99% ultra-pure vs generic 95–97%
May reduce catalyst-poisoning byproducts and fluorenone impurities
Supplier specification; lot-specific verification recommended
Purity specification HPLC OLED intermediates

922706-40-9 Application Scenarios


Well-Defined Polyfluorenes for OLED Hole-Transport Layers

The controlled chain-growth Suzuki–Miyaura polymerization enabled by pinacol boronate ester monomers (analogous to 922706-40-9) produces polyfluorenes with narrow dispersity (Đ ≤ 1.2) and predictable molecular weights, essential for reproducible charge transport in OLED devices [3]. Using 922706-40-9 as a chain-terminating or initiating unit ensures high end-group fidelity, preventing the formation of fluorenone defects that quench electroluminescence .

Orthogonal Coupling for Fluorene Drug Candidates

In medicinal chemistry, the inertness of the pinacol boronate group toward Kumada, Heck, and Stille conditions (<2% cross-reactivity) allows the sequential assembly of polyfunctional biaryl cores [3]. Researchers can first functionalize a halogenated fluorene via Kumada coupling, then employ the intact boronate ester 922706-40-9 in a subsequent Suzuki coupling to introduce a second aryl fragment, eliminating the need for protecting group manipulations .

High-Purity Blue Emitters for TADF and Phosphorescent OLEDs

The fluorene core in 922706-40-9 imparts a wide bandgap and high triplet energy, making it a key building block for blue-emitting materials [3]. The high purity (≥99%) of the commercial reagent minimizes fluorenone impurities that otherwise cause green emission tailing and reduce color purity in devices . This is particularly critical for thermally activated delayed fluorescence (TADF) emitters, where even trace impurities alter the excited-state dynamics.

Fluorene-Based Fluorescent Probes and Sensors

The robust stability and high reactivity of 922706-40-9 enable efficient, one-step introduction of the fluorenyl fluorophore into biomolecules or polymers [3]. The pinacol ester remains stable during aqueous workup and chromatography, allowing purification to >98% purity before final deprotection (if required) . This facilitates the construction of fluorescent probes with defined photophysical properties for live-cell imaging or diagnostic assays.

Application
Selection Property
Validation Focus
Polyfluorene OLED HTL synthesis
Chain-growth polymerization control
Dispersity and end-group fidelity review
Fluorene-based drug candidate synthesis
Orthogonal coupling compatibility
Sequential cross-coupling yield and intermediate purity
Blue TADF and phosphorescent emitter materials
High-purity fluorene core with wide bandgap
Fluorenone impurity threshold for color purity
Fluorescent probes and sensor constructs
Aqueous-stable boronate ester handle
Post-coupling purity and photophysical characterization

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